molecular formula C12H13BrO5 B2837497 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate CAS No. 836662-18-1

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate

Cat. No. B2837497
CAS RN: 836662-18-1
M. Wt: 317.135
InChI Key: SEZGOHAUZNZUNZ-UHFFFAOYSA-N
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Description

“2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate” is a chemical compound with the molecular formula C12H13BrO5 . It is related to other compounds such as “5-Bromo-4-formyl-2-methoxyphenyl acetate” and "Ethyl (4-formyl-2-methoxyphenoxy)acetate" .


Synthesis Analysis

The synthesis of similar compounds involves the use of acetyl chloride in an O-acylation reaction . For example, “5-bromo-4-formyl-2-methoxyphenyl acetate” can be synthesized from 2-bromo-4-hydroxy-5-methoxybenzaldehyde and acetyl chloride . The Corey-Kim oxidation of secondary alcohols using dimethyl sulfide is also involved in the synthesis .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The average mass is 317.13262 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate” are not detailed in the search results, similar compounds are involved in reactions such as O-acylation and the Corey-Kim oxidation of secondary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate” include a molecular weight of 317.13262 . Other properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthetic Chemistry Applications

“2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate” serves as a precursor in the synthesis of complex molecules. For example, the molecule has been utilized in the synthesis of bromophenol derivatives, demonstrating its role in the creation of compounds with potential for various biological applications. These synthesized molecules have shown potent scavenging activity against radicals, indicating their utility as natural antioxidants (Li et al., 2012).

Material Science

In material science, derivatives of “2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate” have been employed in the development of new monomers for the production of polymers with unique properties. For instance, its derivatives have been used in the rapid synthesis of monomers for polyphenylene vinylene, which is essential for creating conductive materials (Anderson et al., 2008).

Pharmacology

In pharmacology, the compound and its related bromophenols have been investigated for their antimicrobial properties. Research has found that bromophenols derived from marine algae, which are structurally related to “2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate,” exhibit antibacterial activity against various strains, highlighting the potential of these compounds in developing new antibiotics (Xu et al., 2003).

Additionally, the compound has been linked to the synthesis of phenoxy acetic acid derivatives with anti-mycobacterial activities, demonstrating its relevance in the search for new treatments against Mycobacterium tuberculosis (Yar et al., 2006).

properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-8(15)17-3-4-18-12-6-10(13)9(7-14)5-11(12)16-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGOHAUZNZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C(=C1)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate

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